molecular formula C18H28N2O2 B14138213 Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate

Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate

Cat. No.: B14138213
M. Wt: 304.4 g/mol
InChI Key: CLTSSBGQHOLBQS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the development of targeted protein degradation technologies and other advanced chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with piperidine, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may also involve steps like hydrogenation and purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In the context of targeted protein degradation, the compound acts as a linker that brings the target protein and the degradation machinery into close proximity, facilitating the breakdown of the protein. The molecular pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to act as an effective linker in targeted protein degradation technologies. Its dimethylamino group provides additional reactivity, making it versatile for various chemical transformations .

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-10-15(11-13-20)14-6-8-16(9-7-14)19(4)5/h6-9,15H,10-13H2,1-5H3

InChI Key

CLTSSBGQHOLBQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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